Ms-PEG6-THP
CAS No.:
Cat. No.: VC15880395
Molecular Formula: C18H36O10S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H36O10S |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
| Standard InChI | InChI=1S/C18H36O10S/c1-29(19,20)28-17-15-25-13-11-23-9-7-21-6-8-22-10-12-24-14-16-27-18-4-2-3-5-26-18/h18H,2-17H2,1H3 |
| Standard InChI Key | PCSQWQKEAAOPKF-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Introduction
Ms-PEG6-THP is a polyethylene glycol (PEG) derivative that features a tetrahydropyran group. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins by harnessing the intracellular ubiquitin-proteasome system. The inclusion of the PEG chain enhances solubility and biocompatibility, making Ms-PEG6-THP particularly valuable in biochemical applications where protein degradation is desired.
Synthesis and Chemical Reactions
The synthesis of Ms-PEG6-THP typically involves the conjugation of a polyethylene glycol chain with a tetrahydropyran group. Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.
Applications in PROTAC Technology
Ms-PEG6-THP serves as a linker in PROTAC molecules, connecting two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This proximity facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Such mechanisms are pivotal in therapeutic strategies aimed at treating diseases characterized by the overexpression of specific proteins, including certain cancers.
Research Findings and Applications
Ms-PEG6-THP maintains high purity levels (≥ 98%), which is essential for its application in research and clinical settings. Its balanced hydrophilicity and hydrophobicity enhance its applicability across various biochemical contexts, making it a versatile tool in targeted protein degradation strategies.
| Application | Description |
|---|---|
| PROTAC Synthesis | Used as a linker to facilitate protein degradation |
| Biocompatibility | Enhances solubility and biocompatibility in biochemical applications |
| Therapeutic Strategies | Utilized in treating diseases with overexpressed proteins |
Comparison with Other PEG Derivatives
Ms-PEG6-THP stands out due to its specific chain length and tetrahydropyran moiety, which confer optimal flexibility and stability for PROTAC synthesis. Other derivatives like Ms-PEG4-THP and Ms-PEG5-Azide offer different properties suitable for various applications.
| Compound | Description | Unique Features |
|---|---|---|
| Ms-PEG6-THP | PEG backbone with tetrahydropyran | Optimal flexibility and stability for PROTACs |
| Ms-PEG4-THP | Shorter PEG variant | Lower hydrophilicity; affects solubility |
| Ms-PEG5-Azide | Contains an azide group | Suitable for click chemistry applications |
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